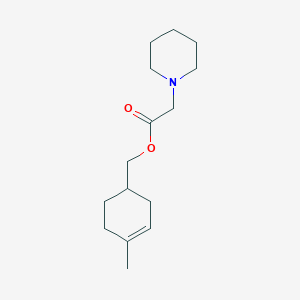
(4-methyl-3-cyclohexen-1-yl)methyl 1-piperidinylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-methyl-3-cyclohexen-1-yl)methyl 1-piperidinylacetate, also known as MPCA, is a chemical compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic properties.
Wirkmechanismus
The exact mechanism of action of (4-methyl-3-cyclohexen-1-yl)methyl 1-piperidinylacetate is not fully understood. However, it has been suggested that (4-methyl-3-cyclohexen-1-yl)methyl 1-piperidinylacetate may act by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. It may also modulate the activity of neurotransmitters such as dopamine and acetylcholine.
Biochemical and Physiological Effects:
(4-methyl-3-cyclohexen-1-yl)methyl 1-piperidinylacetate has been shown to have a range of biochemical and physiological effects. It has been demonstrated to reduce inflammation and pain in animal models of arthritis and neuropathic pain. (4-methyl-3-cyclohexen-1-yl)methyl 1-piperidinylacetate has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, (4-methyl-3-cyclohexen-1-yl)methyl 1-piperidinylacetate has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (4-methyl-3-cyclohexen-1-yl)methyl 1-piperidinylacetate in lab experiments is its relatively low toxicity compared to other anti-inflammatory and analgesic compounds. However, one limitation is that it may have limited solubility in certain solvents, which may affect its bioavailability in vivo.
Zukünftige Richtungen
There are several future directions for research on (4-methyl-3-cyclohexen-1-yl)methyl 1-piperidinylacetate. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of (4-methyl-3-cyclohexen-1-yl)methyl 1-piperidinylacetate and to determine its safety and efficacy in humans. Finally, the development of new synthesis methods for (4-methyl-3-cyclohexen-1-yl)methyl 1-piperidinylacetate may enable the production of more potent and selective analogs for therapeutic use.
Synthesemethoden
(4-methyl-3-cyclohexen-1-yl)methyl 1-piperidinylacetate can be synthesized through a multi-step process starting from 4-methylcyclohex-3-en-1-one and piperidine. The first step involves the reaction of 4-methylcyclohex-3-en-1-one with methylmagnesium bromide to form 4-methyl-3-cyclohexen-1-ol. This intermediate compound is then reacted with piperidine and acetic anhydride to obtain (4-methyl-3-cyclohexen-1-yl)methyl 1-piperidinylacetate.
Wissenschaftliche Forschungsanwendungen
(4-methyl-3-cyclohexen-1-yl)methyl 1-piperidinylacetate has been extensively studied for its potential therapeutic properties in various fields of research. It has been shown to have anti-inflammatory, analgesic, and anti-tumor effects. (4-methyl-3-cyclohexen-1-yl)methyl 1-piperidinylacetate has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
(4-methylcyclohex-3-en-1-yl)methyl 2-piperidin-1-ylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2/c1-13-5-7-14(8-6-13)12-18-15(17)11-16-9-3-2-4-10-16/h5,14H,2-4,6-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBVJDZHAACDFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1)COC(=O)CN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylcyclohex-3-en-1-yl)methyl piperidin-1-ylacetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{4-[(1R*,5S*)-6-azabicyclo[3.2.1]oct-6-ylcarbonyl]phenoxy}-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B4988918.png)
![2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]acrylonitrile](/img/structure/B4988921.png)
![N~1~-[2-(4-fluorophenyl)ethyl]-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4988928.png)
![N-{4-[(3-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide](/img/structure/B4988930.png)
![2-methyl-5-[4-(3-thienylmethyl)-1-piperazinyl]-3(2H)-pyridazinone](/img/structure/B4988933.png)

![N-isopropyl-3-methyl-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B4988942.png)
![N-[(3-methyl-5-isoxazolyl)methyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4988947.png)

![2-methyl-N-{2-[3-(1H-pyrazol-3-yl)phenyl]-3-pyridinyl}propanamide](/img/structure/B4988972.png)
![1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(2-phenylethyl)piperazine](/img/structure/B4988981.png)
![1-{5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-L-prolinamide](/img/structure/B4989002.png)
![N-[2-(4-fluorophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-furamide](/img/structure/B4989004.png)
![methyl 2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-4,5-dimethoxybenzoate](/img/structure/B4989012.png)